Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate
Overview
Description
Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Synthesis of Heterocyclic Compounds
Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate has been utilized in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its versatility in organic synthesis (Ukrainets et al., 2014).
Role in the Preparation of N3-Protected Amino Derivatives
This chemical has been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, a class of compounds that are significant in medicinal chemistry due to their potential biological activities (Selič et al., 1997).
Facilitating Novel Synthesis Routes
Innovative synthesis routes have been developed using this compound. One such synthesis led to the creation of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones and 4-aminophthalazin-1(2H)-ones (Koza et al., 2013).
Involvement in Chiral Building Blocks for Prostanoids
This compound has played a role in the synthesis of chiral building blocks for prostanoids, demonstrating its importance in the development of biologically active substances (Valiullina et al., 2019).
Contribution to Pyrrolo[2,1-c][1,4]benzodiazocine Ring System Synthesis
The compound has been used in the novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, illustrating its application in complex organic transformations (Koriatopoulou et al., 2008).
Use in Process Optimization
It has been involved in process optimization studies, such as in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate (Xu et al., 2018).
Antibacterial Activity Exploration
This compound derivatives have been synthesized and evaluated for their antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents (Karai et al., 2017).
Properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-5-3-4-8(6-9)11(14)16-2/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFIFSTNBRNGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622311 | |
Record name | Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651749-29-0 | |
Record name | Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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